2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide

Catalog No.
S14087667
CAS No.
M.F
C17H18N8O2
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol...

Product Name

2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide

IUPAC Name

2-pyridin-3-yl-N-[(3S)-1-[5-(2H-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide

Molecular Formula

C17H18N8O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C17H18N8O2/c26-15(8-11-2-1-6-18-9-11)19-12-5-7-25(10-12)17(27)14-4-3-13(20-14)16-21-23-24-22-16/h1-4,6,9,12,20H,5,7-8,10H2,(H,19,26)(H,21,22,23,24)/t12-/m0/s1

InChI Key

IRUAJTPJORPNJM-LBPRGKRZSA-N

Canonical SMILES

C1CN(CC1NC(=O)CC2=CN=CC=C2)C(=O)C3=CC=C(N3)C4=NNN=N4

Isomeric SMILES

C1CN(C[C@H]1NC(=O)CC2=CN=CC=C2)C(=O)C3=CC=C(N3)C4=NNN=N4

The compound 2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide is a complex organic molecule featuring a pyridine ring, a pyrrole moiety, and a tetrazole group. This compound is notable for its structural diversity, which includes multiple functional groups that may contribute to its biological activity. The presence of the pyridine and pyrrole rings suggests potential interactions with biological targets, making it an interesting subject for pharmacological studies.

The chemical reactivity of this compound can be attributed to its functional groups. The acetamide portion can participate in nucleophilic acyl substitution reactions, while the pyrrole and tetrazole rings can engage in various electrophilic aromatic substitution reactions. Additionally, the compound may undergo hydrolysis under acidic or basic conditions due to the presence of the amide bond.

Preliminary studies indicate that compounds similar to 2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The tetrazole group has been associated with enhanced bioactivity in various pharmacological contexts, potentially acting as a bioisostere for carboxylic acids.

The synthesis of this compound involves multiple steps that typically include:

  • Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Tetrazole Group: This may involve cycloaddition reactions using azides or other nitrogen sources.
  • Coupling Reactions: The final structure is assembled through coupling reactions between the synthesized pyrrole derivative and the pyridine acetamide.

These steps may require careful optimization of reaction conditions to maximize yield and purity.

This compound has potential applications in medicinal chemistry, particularly in drug discovery targeting conditions such as cancer and inflammatory diseases. Its unique structure may allow it to interact with specific biological pathways or receptors, making it a candidate for further pharmacological evaluation.

Interaction studies are crucial for understanding the binding affinity and mechanism of action of this compound. Techniques such as molecular docking simulations and in vitro assays can provide insights into how this compound interacts with specific proteins or enzymes. These studies are essential for elucidating its potential therapeutic effects and guiding further development.

Several compounds share structural similarities with 2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide, including:

  • Pyridinyl-Pyrrole Derivatives: These compounds often exhibit similar biological activities due to their shared structural motifs.
  • Tetrazole-containing Compounds: Known for their diverse pharmacological profiles, these compounds can serve as analogs in drug design.
  • Acetamide Derivatives: Many biologically active compounds feature acetamide groups that influence solubility and bioavailability.

Unique Features

The uniqueness of 2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide lies in its specific combination of functional groups which may enhance its selectivity and potency compared to other similar compounds. Its complex structure allows for potential interactions with multiple biological targets, setting it apart in medicinal chemistry research.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

366.15527185 g/mol

Monoisotopic Mass

366.15527185 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

Explore Compound Types